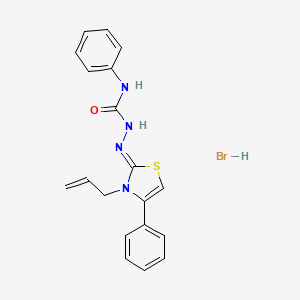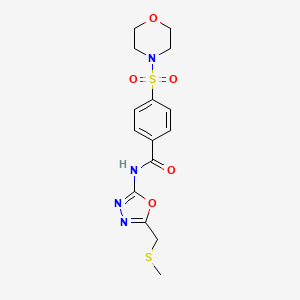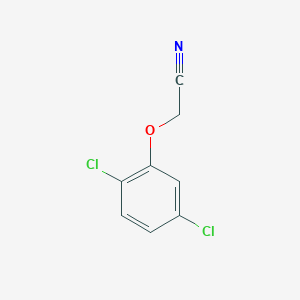
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom, a furan-3-ylmethyl group, and a thiophen-2-ylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 3-chlorobenzoic acid, it can be converted to 3-chlorobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride can then react with furan-3-ylmethylamine and thiophen-2-ylmethylamine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.
Reduction: The compound can be reduced under hydrogenation conditions, affecting the aromatic rings or the amide group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or sulfoxides, while substitution could introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with the furan group at a different position.
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with the thiophene group at a different position.
Uniqueness
The specific positioning of the furan and thiophene groups in 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide might confer unique binding properties and biological activities compared to its analogs.
Propriétés
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-15-4-1-3-14(9-15)17(20)19(10-13-6-7-21-12-13)11-16-5-2-8-22-16/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSDXGVUGJBKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2824281.png)
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)



![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824292.png)
![2-(Benzylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2824293.png)
![3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2824295.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)


